molecular formula C21H17F3N4O B2829202 (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021070-11-0

(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2829202
CAS RN: 1021070-11-0
M. Wt: 398.389
InChI Key: JDVFMMZIFASQGW-UHFFFAOYSA-N
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Description

The compound “(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that belongs to the category of pyridazinone derivatives . Pyridazinones have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been well described in a number of research articles . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazinone ring in these compounds is planar . The phenyl ring is in a pseudo-axial position, and the pyridine system is in a skew boat conformation .


Chemical Reactions Analysis

Pyridazinones are versatile synthetic building blocks for designing and synthesis of new drugs . They can be easily functionalized at various ring positions .

Scientific Research Applications

Synthesis and Biological Applications

  • Analgesic and Anti-inflammatory Agents : A study by Gökçe et al. (2005) details the synthesis of new Mannich bases of arylpyridazinones, which have been examined for analgesic and anti-inflammatory activities. These compounds, including those with a fluorophenyl group and pyridazinone derivatives, have shown promising analgesic and anti-inflammatory effects without significant side effects on gastric mucosa, indicating potential for further research in medical applications Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005.

  • Fluorescent Logic Gates : Research by Gauci and Magri (2022) explores the synthesis of fluorescent logic gates utilizing a structure incorporating a piperazine receptor and an aryl group. These compounds demonstrate potential in biochemical sensing and molecular electronics, showcasing the versatility of fluorophenyl and pyridazinone derivatives in developing advanced materials Gauci & Magri, 2022.

  • Pharmacokinetics and Metabolism Studies : Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a difluorophenyl piperazine structure, highlighting the compound's elimination pathways and potential therapeutic applications in diabetes treatment Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012.

Chemical Synthesis and Material Science

  • Improved Synthesis Techniques : A study by Haka, Kilbourn, Watkins, and Toorongian (1989) discusses the aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with fluoride, including the synthesis of radiotracers for dopamine uptake systems. This research illustrates the chemical versatility and potential of fluorophenyl compounds in creating specialized molecules for neuroscientific studies Haka, Kilbourn, Watkins, & Toorongian, 1989.

  • Herbicide Action Modes : Research on pyridazinone herbicides reveals their mechanism of action involving the inhibition of the Hill reaction and photosynthesis, suggesting a structural relevance to the study of compounds that can impact agricultural productivity Hilton, Scharen, St. John, Moreland, & Norris, 1969.

Mechanism of Action

The mechanism of action of pyridazinone derivatives is diverse, depending on the specific compound and its functional groups . They have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities among others .

properties

IUPAC Name

(3,4-difluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O/c22-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)15-3-6-17(23)18(24)13-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVFMMZIFASQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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